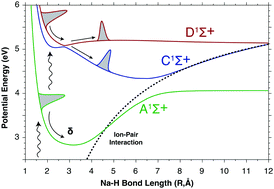Dynamic signatures of electronically nonadiabatic coupling in sodium hydride: a rigorous test for the symmetric quasi-classical model applied to realistic, ab initio electronic states in the adiabatic representation†
Physical Chemistry Chemical Physics Pub Date: 2022-02-04 DOI: 10.1039/D1CP04090A
Abstract
Sodium hydride (NaH) in the gas phase presents a seemingly simple electronic structure making it a potentially tractable system for the detailed investigation of nonadiabatic molecular dynamics from both computational and experimental standpoints. The single vibrational degree of freedom, as well as the strong nonadiabatic coupling that arises from the excited electronic states taking on considerable ionic character, provides a realistic chemical system to test the accuracy of quasi-classical methods to model population dynamics where the results are directly comparable against quantum mechanical benchmarks. Using a simulated pump–probe type experiment, this work presents computational predictions of population transfer through the avoided crossings of NaH via symmetric quasi-classical Meyer–Miller (SQC/MM), Ehrenfest, and exact quantum dynamics on realistic, ab initio potential energy surfaces. The main driving force for population transfer arises from the ground vibrational level of the D1Σ+ adiabatic state that is embedded in the manifold of near-dissociation C1Σ+ vibrational states. When coupled through a sharply localized first-order derivative coupling most of the population transfers between t = 15 and t = 30 fs depending on the initially excited vibronic wavepacket. While quantum mechanical effects are expected due to the reduced mass of NaH, predictions of the population dynamics from both the SQC/MM and Ehrenfest models perform remarkably well against the quantum dynamics benchmark. Additionally, an analysis of the vibronic structure in the nonadiabatically coupled regime is presented using a variational eigensolver methodology.


Recommended Literature
- [1] Use of achiral additives to increase the stereoselectivity in Rh(ii)-catalyzed cyclopropanations†‡
- [2] High performance polymer binders inspired by chemical finishing of textiles for silicon anodes in lithium ion batteries†
- [3] P(OC6H3But2-2,4)2N(Me)CON(Me)PPh2: the facile route to an unsymmetrically substituted bisphosphinourea
- [4] Front cover
- [5] Engineered 3D environments to elucidate the effect of environmental parameters on drug response in cancer†
- [6] Efficient basis sets for core-excited states motivated by Slater's rules†
- [7] Effect of the solvent quality on the structural rearrangement of spherical brushes: coarse-grained models
- [8] Targeted deposition of ZnO2 on brookite TiO2 nanorods towards high photocatalytic activity†
- [9] Editorial
- [10] Lattice symmetries and the topologically protected transport of colloidal particles†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 109882-76-0









